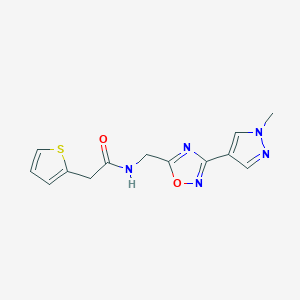

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2S/c1-18-8-9(6-15-18)13-16-12(20-17-13)7-14-11(19)5-10-3-2-4-21-10/h2-4,6,8H,5,7H2,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLMLQWBFXDIIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves a multi-step process. The common approach includes the formation of the pyrazole and oxadiazole rings, followed by their coupling to the thiophene acetamide structure.

Formation of Pyrazole Ring: : 1-methyl-1H-pyrazole can be synthesized by cyclization of suitable hydrazines with α, β-unsaturated ketones.

Formation of 1,2,4-Oxadiazole Ring: : The 1,2,4-oxadiazole ring is typically synthesized by the reaction of nitriles with hydrazides.

Coupling Reaction: : The final coupling involves reacting 3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole with 2-(thiophen-2-yl)acetyl chloride under appropriate conditions to form the desired acetamide derivative.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized using continuous flow chemistry, which enhances the efficiency and yields of the desired product. Catalysts and optimized reaction conditions can be employed to scale up the production while maintaining the compound's purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation at the thiophene ring, forming sulfoxides or sulfones under specific conditions.

Reduction: : Reduction reactions can be carried out on the oxadiazole ring, potentially leading to the formation of different heterocycles.

Substitution: : The pyrazole and thiophene rings can participate in substitution reactions, introducing various functional groups and modifying the compound's properties.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide and peracids.

Reduction: : Reagents such as lithium aluminum hydride or catalytic hydrogenation are employed.

Substitution: : Electrophiles or nucleophiles can be used, depending on the desired substitution.

Major Products

The oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can lead to different heterocyclic structures. Substitution reactions can introduce functional groups such as halogens or alkyl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrazole moieties. For instance, derivatives similar to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide have shown promising results against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range .

Antimicrobial Properties

Compounds featuring thiophene and oxadiazole rings have been investigated for their antimicrobial properties. The presence of these heterocycles enhances their interaction with microbial targets, potentially leading to effective treatments against bacterial and fungal infections .

Anti-inflammatory Effects

Research indicates that derivatives of this compound may exhibit anti-inflammatory properties. This is particularly relevant in treating conditions characterized by chronic inflammation. The mechanism often involves the modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Activity

A study conducted on various oxadiazole derivatives demonstrated significant cytotoxic effects on human cancer cell lines. Compounds structurally related to this compound were tested for their ability to induce apoptosis in MCF7 cells, revealing an IC50 value of approximately 0.65 µM for one analog .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiophene-containing compounds found that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. The study emphasized the role of the oxadiazole ring in enhancing the compounds' bioactivity .

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action involves binding to specific sites on these targets, modulating their activity and affecting biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Oxadiazole Derivatives with Varied Substituents

describes three oxadiazole-based compounds (11g, 11h, 11i) with structural similarities to the target molecule. Key comparisons include:

- Substituent Effects: The chlorophenyl group in 11g and 11i increases melting points compared to 11h (phenyl), likely due to enhanced intermolecular interactions (e.g., halogen bonding). Isomer ratios (e.g., 4:1 in 11g) suggest conformational flexibility in the acetamide side chain, a feature shared with the target compound’s structure.

Pyrazole-Containing Analogs

and –7 highlight pyrazole-containing compounds, such as N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41). Key differences include:

- Pyrazole Substitution : Compound 41 has a 3-methyl-1-phenylpyrazole linked to a thiazole ring, whereas the target compound’s pyrazole is 1-methyl-4-substituted. The absence of a phenyl group in the target may reduce steric hindrance, favoring interactions with flat binding pockets .

- Biological Implications : Compound 41’s thiazole moiety is associated with kinase inhibition, while oxadiazole derivatives (e.g., ) target proteasomes. The target compound’s thiophene-acetamide group could modulate selectivity for distinct enzymatic pathways .

Heterocyclic Systems with Thiophene Moieties

and describe thiophene-containing analogs, such as S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives and polysubstituted thiophenes .

- However, the acetamide linkage in the target may enhance metabolic stability compared to thioether-containing derivatives .

- Synthetic Yields : reports a 47% yield for Z2194302854 , an oxadiazole-pyrimidine analog. While the target compound’s synthetic route is unspecified, similar oxadiazole-forming reactions (e.g., cyclization of amidoximes) are likely employed .

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₅O₂ |

| Molecular Weight | 235.24 g/mol |

| CAS Number | 1461705-69-0 |

This compound features a combination of oxadiazole and thiophene rings, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown promising results against various cancer cell lines. A study reported that certain oxadiazole derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting potent antiproliferative effects .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 20b | HepG2 | 4.37 ± 0.7 |

| Compound 20b | A549 | 8.03 ± 0.5 |

| N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl... | Various | ~92.4 |

Antimicrobial Activity

The heterocyclic structure of this compound is associated with antimicrobial properties. Compounds containing thiophene rings have been documented to exhibit antibacterial and antifungal activities . The presence of the oxadiazole ring enhances these effects by interacting with microbial cellular targets.

Anti-inflammatory and Analgesic Effects

Additionally, several studies have indicated that derivatives of thiophene and oxadiazole possess anti-inflammatory and analgesic properties. These compounds may inhibit the activity of cyclooxygenases (COX), which are key enzymes involved in the inflammatory process .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as COX and HDACs, leading to reduced inflammation and altered cellular proliferation.

- DNA Interaction : The oxadiazole moiety can interact with DNA, disrupting replication in cancer cells.

- Receptor Modulation : The compound may act as a ligand for various receptors involved in tumorigenesis or inflammation.

Case Studies

A notable case study involved the synthesis and evaluation of similar compounds where modifications to the thiophene or oxadiazole rings led to enhanced biological activity. For example, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines, demonstrating significant improvements in potency through structural modifications .

Q & A

How can researchers optimize the synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide to improve yield and purity?

Methodological Answer:

The synthesis of heterocyclic acetamides often involves multistep reactions, including cyclization, alkylation, and coupling. For example:

- Cyclization of oxadiazoles : Use 1,3,4-oxadiazole-2-thiol derivatives (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with alkyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the oxadiazole core .

- Alkylation of thiol intermediates : Optimize reaction time and stoichiometry (e.g., 1.1 equivalents of RCH₂Cl) to minimize byproducts .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95%) .

Advanced Tip : Monitor regioisomer formation via ¹H NMR (e.g., distinguishing 1,2,4-oxadiazole regioisomers) and adjust reaction temperature to suppress side reactions .

What analytical techniques are most reliable for characterizing the structure of this compound and its intermediates?

Methodological Answer:

- Elemental Analysis : Validate molecular formula (e.g., C₁₄H₁₃N₅O₂S for the target compound) with combustion analysis .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for thiophene (δ ~6.9–7.5 ppm), pyrazole (δ ~7.3–8.1 ppm), and oxadiazole (δ ~8.5–9.0 ppm) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole ring vibrations (~1250–1350 cm⁻¹) .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Tip : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex heterocyclic systems .

How can researchers address contradictions in reported biological activities of structurally similar acetamides?

Methodological Answer:

- Comparative SAR Studies : Systematically modify substituents (e.g., thiophene vs. phenyl groups) and evaluate bioactivity trends using standardized assays (e.g., antimicrobial MIC tests) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PASS On-line® predictions vs. experimental IC₅₀ values) to identify outliers .

Advanced Tip : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and resolve discrepancies between computational and experimental results .

What strategies are recommended for identifying and mitigating synthetic byproducts in the preparation of this compound?

Methodological Answer:

- Byproduct Identification :

- LC-MS : Detect impurities via reverse-phase HPLC coupled with tandem mass spectrometry .

- TLC Monitoring : Track reaction progress using silica plates (e.g., ethyl acetate/hexane 3:7) .

- Mitigation Strategies :

Advanced Tip : Apply Design of Experiments (DoE) to optimize reagent ratios and reaction times .

How can computational chemistry aid in predicting the reactivity and stability of this compound under physiological conditions?

Methodological Answer:

- Reactivity Prediction :

- Stability Profiling :

Advanced Tip : Integrate QSAR models to correlate computed parameters (e.g., logP, polar surface area) with experimental pharmacokinetic data .

What are the challenges in achieving regioselectivity during the synthesis of the 1,2,4-oxadiazole ring, and how can they be addressed?

Methodological Answer:

- Regioselectivity Issues : Competing formation of 1,3,4-oxadiazole vs. 1,2,4-oxadiazole isomers due to ambident nucleophilicity of thiol intermediates .

- Solutions :

Advanced Tip : Characterize regioisomers via X-ray crystallography to unambiguously confirm structures .

How can researchers evaluate the compound’s stability under storage and experimental conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Solution Stability : Test solubility in DMSO/PBS and measure precipitation over 24 hours .

Advanced Tip : Use Arrhenius kinetics to extrapolate shelf-life from accelerated data .

What are the key differences in reactivity between thiophene and other aromatic substituents (e.g., phenyl, pyridyl) in this compound?

Methodological Answer:

- Electron Density : Thiophene’s sulfur atom enhances π-electron richness, increasing susceptibility to electrophilic substitution compared to phenyl groups .

- Coordination Chemistry : Thiophene’s lone pairs enable metal coordination (e.g., Pd in cross-coupling reactions), unlike phenyl .

- Biological Interactions : Thiophene’s planar structure facilitates π-π stacking with protein aromatic residues, influencing binding affinity .

Advanced Tip : Compare Hammett σ values (thiophene: σ~0.15; phenyl: σ=0) to quantify electronic effects .

How can researchers design analogues of this compound to explore structure-activity relationships (SAR)?

Methodological Answer:

- Scaffold Modifications :

- Synthetic Routes :

Advanced Tip : Apply Free-Wilson analysis to deconvolute contributions of individual substituents to bioactivity .

What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- In Vitro Assays :

- In Silico Approaches :

Advanced Tip : Combine surface plasmon resonance (SPR) and microscale thermophoresis (MST) for complementary affinity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.